5-Bromo-2-ethylaniline hydrochloride
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Overview
Description
5-Bromo-2-ethylaniline hydrochloride is an organic compound with the molecular formula C8H10BrN·HCl. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and an ethyl group at the 2-position. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethylaniline hydrochloride typically involves a multi-step process:
Nitration: The starting material, ethylbenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group, forming 2-ethylaniline.
Bromination: Finally, bromination is carried out to introduce the bromine atom at the 5-position, resulting in 5-Bromo-2-ethylaniline. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products
Substitution: Products include various substituted anilines depending on the nucleophile used.
Oxidation: Products can include nitroso or nitro derivatives.
Reduction: Products include amines and other reduced forms of the compound.
Scientific Research Applications
5-Bromo-2-ethylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethylaniline hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
Pathways Involved: It can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-ethylaniline: Similar structure but lacks the hydrochloride salt form.
4-Bromo-N-ethylaniline hydrochloride: Similar bromine and ethyl substitutions but at different positions on the aniline ring.
5-Bromo-2-methylaniline hydrochloride: Similar bromine substitution but with a methyl group instead of an ethyl group
Uniqueness
5-Bromo-2-ethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
1799421-02-5 |
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Molecular Formula |
C8H11BrClN |
Molecular Weight |
236.53 g/mol |
IUPAC Name |
5-bromo-2-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrN.ClH/c1-2-6-3-4-7(9)5-8(6)10;/h3-5H,2,10H2,1H3;1H |
InChI Key |
ROHGJEBYFYCUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)N.Cl |
Origin of Product |
United States |
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